2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Catalog No.
S12786471
CAS No.
M.F
C11H7BrN4
M. Wt
275.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Product Name

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

IUPAC Name

6-bromo-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

InChI

InChI=1S/C11H7BrN4/c12-7-5-9-10(14-6-7)16-11(15-9)8-3-1-2-4-13-8/h1-6H,(H,14,15,16)

InChI Key

CLEWWDWKDXOTTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=N3)Br

The compound 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic organic compound characterized by a complex structure that includes both imidazole and pyridine rings. Its empirical formula is C₁₀H₈BrN₃, and it possesses a molecular weight of 242.1 g/mol. The presence of the bromine atom at the 6-position of the imidazo ring contributes to its unique chemical properties and potential biological activities. The InChI key for this compound is XPHWCAKVRKUXLK-UHFFFAOYSA-N, which aids in its identification in chemical databases.

This compound can undergo various chemical transformations, including:

  • Alkylation Reactions: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles, allowing for alkylation to occur at different positions, particularly at the 2- or 4-positions of the pyridine ring.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to diverse derivatives with varied biological activities .
  • Reduction Reactions: The nitro groups present in related compounds can be reduced to amines, which may further react to form more complex structures .

The biological activity of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine has been explored in several studies:

  • Anticancer Activity: Derivatives of this compound have shown significant efficacy against various cancer cell lines, particularly breast cancer. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: Compounds in this class exhibit notable antibacterial and antifungal activities, making them candidates for new antimicrobial agents .
  • Inhibition of Enzymes: Studies have indicated that some derivatives act as inhibitors of tyrosyl-tRNA synthetase and phosphodiesterase III, suggesting potential applications in treating bacterial infections and other diseases .

Several methods have been reported for synthesizing 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, including:

  • Tandem Reactions: A method involving the reaction of 2-chloro-3-nitropyridine with substituted primary amines followed by reduction and heteroannulation has been developed. This approach is noted for its efficiency and minimal environmental impact due to the use of green solvents like water and isopropanol .
  • Alkylation Strategies: Alkylation can be performed using various alkyl halides under basic conditions to yield substituted derivatives .
  • Bromination of Precursor Compounds: Starting from simpler pyridine derivatives, bromination can be employed to introduce the bromine substituent selectively at the desired position on the imidazole ring.

The applications of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine span various fields:

  • Pharmaceutical Development: Due to its anticancer and antimicrobial properties, it serves as a lead compound for drug development.
  • Corrosion Inhibition: This compound has been evaluated for its effectiveness as a corrosion inhibitor in acidic environments, showing promise in protecting metals from degradation.

Interaction studies have revealed that 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine interacts with various biological targets. Molecular docking studies indicate significant binding affinities with enzymes involved in critical metabolic pathways. These interactions suggest potential therapeutic roles in treating infections and cancer through targeted inhibition mechanisms .

Several compounds share structural similarities with 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, each exhibiting unique properties:

Compound NameSimilarity IndexKey Features
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine0.91Methyl substitution at position 5
7-Bromo-3H-imidazo[4,5-b]pyridine0.72Bromine at position 7; altered biological activity
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol0.68Hydroxymethyl group addition
5-Methyl-1H-imidazo[4,5-b]pyridine0.71Methyl substitution affecting solubility

These compounds highlight the diversity within the imidazo[4,5-b]pyridine class while underscoring the unique structural features that contribute to their distinct biological activities.

Imidazo[4,5-b]pyridines represent a privileged scaffold in heterocyclic chemistry due to their structural versatility and broad pharmacological relevance. These fused bicyclic systems combine the electron-rich imidazole ring with the aromatic pyridine moiety, enabling diverse electronic interactions critical for biological activity. Recent studies highlight their role as core structures in antimicrobial, antiproliferative, and antiviral agents. The planar geometry of imidazo[4,5-b]pyridines facilitates π-π stacking interactions with biological targets, while nitrogen atoms at positions 1 and 3 provide hydrogen-bonding capabilities.

Significance of Halogenated Imidazopyridines in Modern Chemical Research

Halogenation, particularly bromination, enhances the reactivity and binding affinity of imidazopyridines by introducing sites for cross-coupling reactions and modulating electronic properties. Brominated derivatives like 6-bromo-3H-imidazo[4,5-b]pyridine serve as intermediates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex polyheterocyclic systems. The electron-withdrawing effect of bromine at position 6 stabilizes the imidazo[4,5-b]pyridine core while directing subsequent functionalization at the C-2 position.

Specificity and Nomenclature of 2-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

The compound 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (IUPAC name: 6-bromo-2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine) features a bromine atom at position 6 of the imidazo[4,5-b]pyridine core and a pyridine substituent at position 2 (Figure 1). The numbering follows IUPAC rules, with the imidazole ring prioritized for primary numbering. The 3H tautomer predominates due to conjugation between the pyridine nitrogen and the imidazole ring.

Objectives and Scope of the Present Research

This study systematically evaluates synthetic routes for 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, analyzes its structural features through spectroscopic methods, and explores its potential as a building block for pharmaceutical intermediates. The scope excludes pharmacological safety assessments, focusing instead on chemical reactivity and functionalization pathways.

The systematic International Union of Pure and Applied Chemistry nomenclature for this heterocyclic compound is 6-bromo-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine [1]. This nomenclature follows the standard conventions for bicyclic heterocyclic compounds where the imidazo[4,5-b]pyridine core represents the fused ring system consisting of an imidazole ring fused to a pyridine ring [1] [2]. The numbering system begins with the nitrogen atoms in the imidazole ring, followed by sequential numbering of the carbon atoms around the bicyclic structure [10] [11].

The compound is also systematically named as 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine with a bromine substitution at the 6-position [2]. Alternative naming conventions include 6-bromo-2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine, which explicitly indicates the pyridyl substituent attached to the C-2 position of the imidazo[4,5-b]pyridine core [1] [2]. The Chemical Abstracts Service registry number for this compound is 537029-58-6, which serves as a unique identifier in chemical databases [1] [2].

Molecular Formula, Weight, and Structural Formula Representation

The molecular formula of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is C₁₁H₇BrN₄ [1] [2]. The compound has a molecular weight of 275.11 g/mol, making it a relatively compact heterocyclic structure [1] [2]. The molecular structure contains eleven carbon atoms, seven hydrogen atoms, one bromine atom, and four nitrogen atoms distributed across the bicyclic imidazo[4,5-b]pyridine core and the pendant pyridine ring [1] [2].

PropertyValue
Molecular FormulaC₁₁H₇BrN₄
Molecular Weight275.11 g/mol
Chemical Abstracts Service Number537029-58-6
PubChem Compound Identifier23025899
MDL NumberMFCD09750275

The Standard International Chemical Identifier representation is InChI=1S/C11H7BrN4/c12-7-5-9-10(14-6-7)16-11(15-9)8-3-1-2-4-13-8/h1-6H,(H,14,15,16) [1] [2]. The Simplified Molecular-Input Line-Entry System notation is C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=N3)Br, which provides a linear text representation of the molecular structure [1] [2]. The InChI Key CLEWWDWKDXOTTG-UHFFFAOYSA-N serves as a shortened version of the full InChI identifier for database searches [1] [2].

Three-Dimensional Molecular Geometry and Stereochemistry

The three-dimensional molecular geometry of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine exhibits a planar bicyclic core structure characteristic of imidazo[4,5-b]pyridine derivatives [4] [10]. The imidazo[4,5-b]pyridine core maintains planarity within 0.012-0.020 Å, as observed in related structures, due to the aromatic conjugation across the fused ring system [4]. The pendant pyridine ring attached at the C-2 position forms a dihedral angle with the imidazo[4,5-b]pyridine core, typically ranging from 27° to 49° based on crystallographic studies of similar compounds [4] [31].

The bromine substituent at the 6-position lies in the plane of the bicyclic system, contributing to the overall molecular geometry without significant steric hindrance [9] [18]. The nitrogen atoms in the structure adopt sp² hybridization, with their lone pairs either participating in aromatic conjugation or remaining localized depending on their position within the ring systems [16]. The pyridine nitrogen lone pair is contained in an sp² orbital that lies in the same plane as the ring and does not overlap with the aromatic π-system [16].

Stereochemically, the compound does not possess chiral centers, making it achiral [1] [2]. The molecular structure exhibits C₁ symmetry due to the asymmetric substitution pattern [31]. The extended conjugation between the imidazo[4,5-b]pyridine core and the attached pyridine ring influences the overall electronic distribution and molecular properties [15] [17].

Electronic Structure: Delocalization, Aromaticity, and Tautomerism

The electronic structure of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is dominated by extensive π-electron delocalization across the imidazo[4,5-b]pyridine bicyclic system [16] [19]. The compound contains 14 π-electrons distributed across three aromatic rings, with each ring satisfying Hückel's 4n+2 rule for aromaticity [16]. The imidazole ring contributes 6 π-electrons, the fused pyridine ring contributes 6 π-electrons, and the pendant pyridine ring adds an additional 6 π-electrons to the overall π-system [16].

Aromaticity indices such as the Harmonic Oscillator Model of Aromaticity indicate strong aromatic character throughout the molecular framework [19]. The bond length equalization characteristic of aromatic systems is observed, with carbon-carbon bond lengths intermediate between single and double bonds [19]. The presence of the bromine substituent introduces a mild electron-withdrawing effect through inductive mechanisms, slightly reducing the electron density at the 6-position without significantly disrupting the aromatic character [20].

Tautomerism plays a crucial role in the electronic structure of imidazo[4,5-b]pyridine derivatives [20]. The compound can exist in equilibrium between 1H-imidazo[4,5-b]pyridine and 3H-imidazo[4,5-b]pyridine tautomers, with the position of equilibrium influenced by substituent effects [20]. The bromine substituent at the 6-position acts as an electron-withdrawing group, favoring the tautomer that places the imidazole NH proton closer to this position due to stabilization of the resulting charge distribution [20]. The tautomeric equilibrium is rapid at room temperature, with both forms contributing to the observed chemical and physical properties [20].

Physicochemical Properties: Melting Point, Solubility, and Stability

The physicochemical properties of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine reflect its heterocyclic aromatic nature and halogen substitution [1] [21]. The compound appears as a powder at room temperature with moderate thermal stability [1] [9]. Storage conditions typically require room temperature in dry environments to maintain chemical stability [1] [9].

The melting point for related 6-bromo-3H-imidazo[4,5-b]pyridine derivatives ranges from 322-324°C, indicating significant thermal stability due to the extended aromatic conjugation and intermolecular interactions [9]. The presence of multiple nitrogen atoms enables hydrogen bonding interactions that contribute to elevated melting points compared to purely hydrocarbon aromatics [21] [22].

PropertyValue/Range
Physical StatePowder
Storage TemperatureRoom Temperature
Melting Point Range322-324°C (related compounds)
Thermal StabilityStable up to 250°C
Aqueous SolubilityLimited due to aromatic nature

Solubility characteristics are influenced by the polar nitrogen atoms and the lipophilic aromatic rings [21] [39]. The compound exhibits limited aqueous solubility typical of polyaromatic heterocycles, with improved solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [21] [39]. The presence of multiple nitrogen atoms provides sites for hydrogen bonding with protic solvents, enhancing solubility in polar organic media [21].

Thermal stability studies indicate that heterocyclic compounds containing imidazopyridine cores maintain structural integrity up to temperatures of 250°C under inert conditions [40] [43]. The stability is attributed to the aromatic character and the absence of thermally labile functional groups [40]. Chemical stability under ambient conditions is excellent, with degradation typically occurring only under extreme pH conditions or in the presence of strong oxidizing agents .

Spectroscopic Signatures: UV-Vis, IR, NMR, and Mass Spectrometry

The spectroscopic characterization of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine provides detailed structural information through multiple analytical techniques [23] [24]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system [27]. The extended conjugation across the bicyclic core and pendant pyridine ring results in absorption maxima typically observed in the 250-350 nm range for imidazopyridine derivatives [27].

Infrared spectroscopy displays characteristic absorption bands that confirm the presence of specific functional groups [25] [27]. The aromatic carbon-hydrogen stretching vibrations appear near 3100 cm⁻¹, while the carbon-carbon and carbon-nitrogen stretching modes of the aromatic rings are observed around 1600 and 1450 cm⁻¹ [23] [27]. The carbon-nitrogen stretching vibrations specific to the imidazole ring appear at approximately 1370 and 1200 cm⁻¹ [23]. The carbon-bromine stretching vibration is typically observed around 750 cm⁻¹ [25].

Spectroscopic TechniqueCharacteristic Features
Ultraviolet-Visibleπ-π* transitions 250-350 nm
InfraredC-H stretch 3100 cm⁻¹, C=C/C=N 1600/1450 cm⁻¹
¹H Nuclear Magnetic ResonanceAromatic protons 7-9 ppm
¹³C Nuclear Magnetic ResonanceAromatic carbons 110-160 ppm
Mass SpectrometryMolecular ion m/z 275

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments [23] [24]. Proton nuclear magnetic resonance spectra show aromatic hydrogen signals in the 7-9 ppm region, with the imidazole NH proton appearing as a broad signal around 10-12 ppm when observable [23]. Carbon-13 nuclear magnetic resonance spectra display aromatic carbon signals distributed between 110-160 ppm, with the brominated carbon appearing as a characteristic downfield signal [23] [17].

Mass spectrometry analysis reveals the molecular ion peak at m/z 275, corresponding to the molecular weight of the compound [1] [26]. Fragmentation patterns typically involve loss of the bromine atom (m/z 196) and subsequent fragmentation of the aromatic rings [26]. The presence of multiple nitrogen atoms influences the fragmentation pathways, often leading to stable imidazopyridine-based fragment ions [26].

Crystallographic Data and Solid-State Packing

Crystallographic analysis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine and related imidazopyridine derivatives reveals important structural details about solid-state organization [29] [31]. The compound typically crystallizes in monoclinic crystal systems with space groups such as P2₁/n or P2₁/c, which are common for organic heterocyclic compounds [29] [31]. Unit cell parameters for similar imidazopyridine structures show dimensions of approximately a = 4.8-10.8 Å, b = 17.1-26.8 Å, and c = 12.1-23.3 Å, with β angles around 92-102° [29] [31].

The molecular packing in the crystal lattice is dominated by intermolecular hydrogen bonding interactions [31] [32]. The imidazole NH groups participate in N-H···N hydrogen bonds with neighboring molecules, while the pyridine nitrogen atoms serve as hydrogen bond acceptors [31]. Weak C-H···N and C-H···Br interactions contribute additional stabilization to the crystal structure [31] [32]. These interactions result in the formation of extended hydrogen-bonded networks that influence the physical properties of the solid material [31].

Crystallographic ParameterTypical Values
Crystal SystemMonoclinic
Space GroupP2₁/n, P2₁/c
Unit Cell a4.8-10.8 Å
Unit Cell b17.1-26.8 Å
Unit Cell c12.1-23.3 Å
β Angle92-102°

Hirshfeld surface analysis quantifies the intermolecular interactions and reveals the relative contributions of different contact types to the crystal packing [29]. The analysis typically shows significant contributions from H···N contacts (hydrogen bonding), H···H contacts (van der Waals interactions), and H···Br contacts involving the halogen substituent [29] [32]. The bromine atom participates in halogen bonding interactions with neighboring electron-rich regions, contributing to the overall stability of the crystal structure [32].

The synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine requires careful retrosynthetic planning to achieve efficient formation of the heterocyclic core with precise regioselectivity. The target compound presents multiple synthetic challenges including the construction of the imidazo[4,5-b]pyridine scaffold, selective bromination at the 6-position, and attachment of the pyridine ring at the 2-position.

From a retrosynthetic perspective, the most logical disconnection involves the formation of the imidazole ring through cyclization of appropriately substituted pyridine-2,3-diamine precursors [1]. The classical approach involves condensation-dehydration reactions between 2,3-diaminopyridine derivatives and carboxylic acids or their equivalents, which has been extensively studied for imidazo[4,5-b]pyridine synthesis [1]. Alternative strategies include multicomponent reactions that construct the heterocyclic framework in a single step, offering advantages in terms of atom economy and synthetic efficiency [2].

The regioselectivity control represents a critical strategic consideration. The 6-position bromination must be achieved either through direct halogenation of the preformed heterocycle or through incorporation of the bromine substituent during the cyclization process [3]. Literature precedent suggests that electrophilic aromatic substitution on imidazo[4,5-b]pyridines typically favors the 6-position due to electronic effects [4]. The pyridine ring attachment at the 2-position can be accomplished through various coupling strategies including metal-catalyzed cross-coupling reactions or through the use of pyridine-derived building blocks in the initial cyclization step [5].

Strategic considerations must also account for the stability of intermediates and the potential for side reactions. The imidazo[4,5-b]pyridine core is known to be sensitive to strongly acidic conditions, which may limit the choice of reaction conditions for subsequent transformations [6]. Additionally, the presence of multiple nitrogen atoms in the structure creates opportunities for unwanted N-alkylation or N-oxidation reactions that must be carefully controlled [7].

Precursor Selection: Pyridine and Imidazole Building Blocks

The selection of appropriate precursors is fundamental to the successful synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine. The most commonly employed starting materials are pyridine-2,3-diamine derivatives, which serve as the core scaffold for imidazo[4,5-b]pyridine construction [1]. These diamines can be readily prepared from 2-chloro-3-nitropyridine through nucleophilic substitution followed by reduction, as demonstrated in recent synthetic protocols [6].

2-Chloro-3-nitropyridine represents an excellent starting point due to its commercial availability and reactivity toward nucleophilic substitution. The sequential SNAr reaction with amines followed by reduction using zinc and hydrochloric acid provides access to the requisite 2,3-diaminopyridine intermediates in good yields [6]. Alternative reduction methods include catalytic hydrogenation and iron-mediated reduction, each offering different advantages in terms of reaction conditions and product purity [1].

For the construction of the target compound, the pyridine ring attachment can be achieved through several strategic approaches. Direct condensation of 2,3-diaminopyridine with pyridine-2-carboxylic acid derivatives represents the most straightforward route [1]. However, this approach may require harsh reaction conditions that could compromise yield and selectivity. Alternative strategies involve the use of pyridine-derived aldehydes or ketones in oxidative cyclization reactions, which proceed under milder conditions and often provide superior yields [2].

The bromination strategy significantly influences precursor selection. Early-stage bromination of pyridine precursors can be achieved using N-bromosuccinimide or other electrophilic brominating agents [4]. However, the electronic effects of the bromine substituent may alter the reactivity of subsequent cyclization steps. Late-stage bromination of the preformed imidazo[4,5-b]pyridine core offers greater control over regioselectivity but requires careful optimization of reaction conditions to avoid over-bromination or competing reactions [3].

Halogenation Strategies: Selective Bromination Protocols

Selective bromination represents a critical step in the synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, requiring careful control of regioselectivity to achieve the desired 6-position substitution. The electronic nature of the imidazo[4,5-b]pyridine system makes the 6-position particularly susceptible to electrophilic attack due to the electron-withdrawing effect of the imidazole nitrogen atoms [3].

N-bromosuccinimide emerges as the reagent of choice for selective bromination of imidazo[4,5-b]pyridines [4]. The reaction typically proceeds under mild conditions in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from 60-80°C [7]. The use of NBS offers several advantages including good regioselectivity, mild reaction conditions, and the ability to control the extent of bromination through careful stoichiometric control [4].

Alternative bromination protocols include the use of bromide-bromate couples in aqueous acidic media, which has been demonstrated to provide efficient bromination of aromatic heterocycles under environmentally benign conditions [4]. This approach generates the active brominating species in situ through acid activation, offering advantages in terms of safety and environmental impact compared to the direct use of molecular bromine [8].

The selectivity of bromination can be further enhanced through the use of directing groups or protecting strategies. Temporary protection of nitrogen atoms in the imidazole ring can prevent unwanted N-bromination and improve the regioselectivity of aromatic bromination [3]. Additionally, the electronic effects of existing substituents on the pyridine ring can be exploited to enhance the selectivity of bromination at the desired position [9].

Temperature control plays a crucial role in achieving selective bromination. Lower temperatures generally favor selective monobromination, while elevated temperatures may lead to multiple bromination or competing side reactions [4]. The use of temperature-controlled conditions combined with careful monitoring of reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables optimization of selectivity and yield [10].

Cyclization Approaches: Classical and Modern Heteroannulation Techniques

The construction of the imidazo[4,5-b]pyridine core through cyclization represents the key bond-forming step in the synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine. Classical approaches typically involve acid-catalyzed condensation reactions between 2,3-diaminopyridine derivatives and carboxylic acids or their equivalents under strongly acidic conditions [1]. These methods, while well-established, often require harsh reaction conditions including elevated temperatures and strong acids, which may limit functional group compatibility and overall efficiency.
Modern heteroannulation techniques have revolutionized the synthesis of imidazo[4,5-b]pyridines through the development of more efficient and selective cyclization protocols. Microwave-assisted synthesis has emerged as a particularly powerful tool, enabling rapid cyclization under controlled conditions with significantly reduced reaction times [11]. The use of microwave irradiation allows for precise temperature control and uniform heating, resulting in improved yields and reduced side product formation compared to conventional heating methods [7].

Flow chemistry approaches represent another significant advancement in cyclization methodology. Continuous flow reactors enable excellent control over reaction parameters including temperature, pressure, and residence time, leading to more consistent and reproducible results [12]. The enhanced heat and mass transfer characteristics of flow systems are particularly beneficial for cyclization reactions, where precise control of reaction conditions is essential for achieving high selectivity and yield [13].

Photochemical cyclization has gained attention as an alternative approach for imidazo[4,5-b]pyridine synthesis [14]. These reactions typically proceed through radical intermediates generated by photolysis of appropriate precursors, offering unique reactivity patterns that complement traditional thermal cyclization methods [15]. The use of visible light photocatalysis enables cyclization under mild conditions with high functional group tolerance, making it particularly suitable for late-stage modification of complex molecules [16].

The choice of cyclization method significantly impacts the overall synthetic strategy. Traditional thermal cyclization methods offer reliability and scalability but may require protecting group strategies to prevent unwanted side reactions [1]. Modern approaches such as microwave-assisted synthesis and flow chemistry provide enhanced efficiency and selectivity but may require specialized equipment and careful optimization of reaction parameters [17].

Metal-Catalyzed Versus Metal-Free Synthesis Routes

The synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can be accomplished through both metal-catalyzed and metal-free approaches, each offering distinct advantages and limitations. Metal-catalyzed routes typically provide superior selectivity and functional group tolerance, while metal-free methods offer cost advantages and simplified purification procedures [5].

Palladium-catalyzed cross-coupling reactions represent the most extensively studied metal-catalyzed approach for imidazo[4,5-b]pyridine synthesis [1]. These reactions typically employ palladium(II) acetate as the catalyst in combination with suitable ligands such as triphenylphosphine or N-heterocyclic carbenes [18]. The reaction conditions generally require elevated temperatures (80-120°C) and inert atmosphere, but provide excellent yields and functional group compatibility [19]. The ability to form carbon-carbon and carbon-nitrogen bonds selectively makes palladium catalysis particularly valuable for complex heterocycle synthesis [20].

Copper-catalyzed amination reactions offer a cost-effective alternative to palladium catalysis while maintaining good selectivity and yields [18]. Copper(I) iodide in combination with suitable ligands such as 1,10-phenanthroline or diamine ligands enables efficient cyclization under relatively mild conditions [21]. The lower cost of copper catalysts compared to palladium makes this approach attractive for large-scale synthesis, although longer reaction times and potential catalyst deactivation may present challenges [22].

Metal-free synthesis routes have gained significant attention due to their environmental benefits and simplified purification procedures [23]. Organocatalytic approaches using small organic molecules as catalysts can provide high efficiency while avoiding the use of expensive transition metals [24]. These methods typically rely on acid-base catalysis or hydrogen bonding interactions to promote cyclization, offering advantages in terms of catalyst recovery and environmental impact [25].

The choice between metal-catalyzed and metal-free approaches depends on several factors including substrate scope, reaction scale, and economic considerations. Metal-catalyzed methods generally provide superior performance in terms of yield and selectivity but require specialized handling procedures and may present challenges in catalyst removal [5]. Metal-free approaches offer simplicity and cost advantages but may be limited in scope and require careful optimization of reaction conditions [26].

Green Chemistry Approaches: Solvent Selection and Environmental Impact

The development of environmentally sustainable synthetic routes for 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine aligns with the principles of green chemistry and addresses growing concerns about the environmental impact of chemical synthesis [25]. Traditional synthetic methods often rely on hazardous organic solvents and generate significant waste streams, necessitating the development of more sustainable alternatives [23].

Water emerges as an ideal green solvent for heterocycle synthesis, offering excellent environmental compatibility and unique reactivity patterns [27]. Aqueous reaction media can enhance reaction rates through hydrophobic effects and provide opportunities for novel reaction mechanisms not accessible in organic solvents [24]. The use of water as a reaction medium for imidazo[4,5-b]pyridine synthesis has been demonstrated to provide good yields while significantly reducing environmental impact [6].

Ionic liquids represent another promising class of green solvents for heterocycle synthesis [27]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics that can be optimized for specific synthetic applications [25]. The recyclability of ionic liquids makes them particularly attractive for industrial applications where solvent recovery and reuse are economically important [23].

Deep eutectic solvents, formed by mixing hydrogen bond donors and acceptors, provide another environmentally friendly alternative to conventional organic solvents [27]. These systems typically exhibit low toxicity, biodegradability, and can be prepared from renewable feedstocks, making them attractive for sustainable synthesis [28]. The unique solvation properties of deep eutectic solvents can enhance reaction selectivity and enable new synthetic transformations [29].

Solvent-free reaction conditions represent the ultimate green chemistry approach, eliminating solvent-related waste and simplifying purification procedures [26]. These methods typically involve neat reactions between solid or liquid reactants, often under mechanochemical activation through grinding or milling [30]. While solvent-free conditions offer significant environmental advantages, they may present challenges in terms of reaction mixing and temperature control [31].

The selection of appropriate green solvents requires careful consideration of multiple factors including reaction efficiency, product selectivity, environmental impact, and economic viability. Life cycle assessment methodologies can provide valuable insights into the overall environmental impact of different synthetic routes, guiding the selection of optimal green chemistry approaches [25].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes for 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine. Modern optimization strategies employ systematic approaches including design of experiments methodologies and process analytical technology to identify optimal reaction parameters and enhance overall synthetic efficiency [13].
Temperature optimization requires careful balancing of reaction rate and selectivity considerations. Higher temperatures generally accelerate reaction rates but may lead to increased side product formation or thermal decomposition of sensitive intermediates [32]. The optimal temperature range for imidazo[4,5-b]pyridine synthesis typically falls between 120-180°C, depending on the specific synthetic route and reaction conditions employed [33]. Superheated flow chemistry approaches enable the use of elevated temperatures while maintaining precise control over reaction parameters [34].

Catalyst loading optimization involves finding the minimal catalyst concentration that provides acceptable reaction rates and yields while minimizing costs and environmental impact. Design of experiments approaches can identify optimal catalyst loadings efficiently by exploring the relationship between catalyst concentration and reaction performance [13]. The use of heterogeneous catalysts enables easier catalyst recovery and recycling, reducing overall process costs and environmental impact [35].

Solvent effects play a crucial role in determining reaction outcomes, with polar aprotic solvents generally favoring cyclization reactions through enhanced solvation of ionic intermediates [36]. The choice of solvent can significantly impact reaction selectivity, with different solvents promoting different reaction pathways or product distributions [37]. Systematic evaluation of solvent effects enables identification of optimal reaction media for specific synthetic transformations [29].

Reaction time optimization involves balancing conversion efficiency with the potential for side reactions or product decomposition. Shorter reaction times generally minimize side product formation but may result in incomplete conversion, while longer reaction times may lead to over-reaction or decomposition [38]. Real-time monitoring techniques such as in-situ spectroscopy enable precise control over reaction progress and optimal timing for reaction termination [33].

The implementation of continuous process optimization through feedback control systems enables real-time adjustment of reaction parameters to maintain optimal performance [39]. These systems can automatically adjust temperature, pressure, flow rates, and other parameters in response to changing reaction conditions, ensuring consistent product quality and yield [40].

Purification and Isolation Techniques: Chromatography and Crystallization

The purification and isolation of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine requires careful selection of appropriate techniques to achieve the desired product purity while maintaining acceptable yields. The heterocyclic nature of the target compound and the presence of multiple nitrogen atoms create specific challenges for purification that must be addressed through optimized protocols [41].

Flash column chromatography represents the most widely used purification technique for imidazo[4,5-b]pyridine derivatives [42]. The basic nature of the heterocycle requires careful selection of stationary phase and eluent systems to prevent unwanted interactions with acidic silica gel surfaces [43]. The addition of triethylamine or other basic modifiers to the mobile phase can neutralize acidic silanol groups and improve chromatographic performance [42]. Alternative stationary phases such as alumina or reverse-phase materials may provide superior separation characteristics for basic heterocycles [41].

Reverse-phase high-performance liquid chromatography offers excellent resolution for halogenated heterocycles, as demonstrated in specialized applications for similar compounds [41]. The use of C-18 columns with gradient elution using water-methanol or water-acetonitrile systems can provide efficient separation of the target compound from synthetic impurities [44]. The ability to recover products from aqueous solutions through lyophilization or concentration techniques makes reverse-phase chromatography particularly suitable for water-soluble heterocycles [45].

Crystallization techniques offer both purification and isolation capabilities, providing high-purity products through selective crystal formation [46]. The selection of appropriate solvents and crystallization conditions requires systematic screening to identify optimal systems for the target compound [47]. Vapor diffusion, solvent layering, and temperature-controlled crystallization represent the primary techniques for achieving high-quality crystals [48]. The ability to control crystal morphology and polymorphism through crystallization conditions can impact downstream processing and product stability [49].

Counter-current chromatography provides a unique purification approach that eliminates the need for solid stationary phases, reducing the risk of sample degradation and enabling complete sample recovery [44]. This technique is particularly valuable for heterocycle purification where conventional chromatographic methods may result in poor recovery or sample decomposition [45]. The ability to scale up counter-current chromatography makes it attractive for preparative applications [44].

The choice of purification technique depends on multiple factors including sample quantity, required purity, available equipment, and economic considerations. Analytical techniques such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are essential for monitoring purification progress and confirming product identity and purity [50].

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine presents numerous challenges that require careful consideration of process engineering principles and economic factors. Scale-up involves not merely increasing reaction volumes but addressing fundamental differences in heat transfer, mass transfer, and mixing characteristics that can significantly impact reaction outcomes [51].

Heat transfer limitations represent one of the most significant challenges in scale-up operations. Laboratory-scale reactions benefit from high surface-area-to-volume ratios that enable efficient heat dissipation, while industrial-scale reactors may experience hot spots or inadequate temperature control [52]. The exothermic nature of many cyclization reactions requires careful design of cooling systems and temperature control strategies to prevent runaway reactions or product decomposition [53]. The use of heat transfer modeling and computational fluid dynamics can aid in reactor design and optimization [54].

Mass transfer considerations become increasingly important at industrial scale, where mixing may be inadequate to ensure uniform distribution of reactants and catalysts [39]. The viscosity of reaction mixtures, particularly in solvent-free or concentrated systems, can significantly impact mass transfer rates and reaction efficiency [53]. Proper agitation system design and scale-up methodologies are essential for maintaining reaction performance across different scales [52].

Safety considerations assume paramount importance in industrial synthesis, where larger quantities of hazardous materials and more complex equipment create additional risks [51]. The use of hazardous solvents, high temperatures, and pressure conditions requires comprehensive safety analysis and implementation of appropriate control measures [50]. Process hazard analysis and safety instrumented systems are essential components of industrial-scale synthesis operations [39].

Economic factors play a crucial role in determining the viability of different synthetic routes for industrial production. Raw material costs, energy consumption, waste disposal, and capital equipment requirements must be carefully evaluated to identify optimal process configurations [51]. The development of continuous flow processes can offer advantages in terms of reduced equipment size, improved safety, and enhanced process control compared to traditional batch operations [50].

Quality control and regulatory compliance requirements become more stringent for industrial production, necessitating comprehensive analytical testing and documentation procedures [55]. Good manufacturing practices guidelines require detailed process validation and quality assurance protocols to ensure consistent product quality and regulatory compliance [39]. The implementation of process analytical technology enables real-time monitoring and control of critical quality attributes throughout the production process [13].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.98541 g/mol

Monoisotopic Mass

273.98541 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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